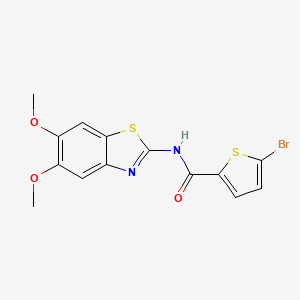

5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3S2/c1-19-8-5-7-11(6-9(8)20-2)22-14(16-7)17-13(18)10-3-4-12(15)21-10/h3-6H,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSBRMOEBLKEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like azides or nitriles.

Scientific Research Applications

Biological Applications

1.1 Anticancer Activity

Research indicates that compounds containing benzothiazole moieties exhibit promising anticancer properties. For instance, derivatives similar to 5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that benzothiazole derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancers .

1.2 Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have reported that modifications to the benzothiazole structure can enhance antimicrobial efficacy, making it a candidate for further exploration in antibiotic development .

Medicinal Chemistry

2.1 Drug Development

The unique structural features of 5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide position it as a valuable scaffold for drug design. Its ability to interact with biological targets such as enzymes and receptors is under investigation. For example, its potential as an inhibitor of DNA polymerase has been noted, which could lead to the development of new antiviral agents .

2.2 Neuroprotective Effects

Emerging research suggests that compounds with similar structures may offer neuroprotective benefits. They have been studied for their ability to mitigate oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Material Science Applications

3.1 Organic Electronics

The thiophene component of the compound makes it suitable for applications in organic electronics. Its electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of benzothiazole can enhance the stability and efficiency of these devices .

3.2 Photovoltaic Cells

Research has indicated that compounds similar to 5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can be utilized in dye-sensitized solar cells (DSSCs). The compound's light absorption properties can be optimized for better energy conversion efficiencies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for 5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole moiety is known for its ability to interact with various biological targets, potentially affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Pyridine and pyrazine derivatives (e.g., ) generally achieve higher yields (75–80%) compared to pyrazole analogs (42–48%) due to reduced steric hindrance and side reactions .

- Substituent Effects : Electron-donating groups (e.g., methoxy in benzothiazole) may improve stability and electronic properties but could lower yields due to steric effects.

Electronic and Reactivity Properties

Computational studies (DFT) and experimental data highlight the impact of substituents on electronic behavior:

Table 2: Reactivity Descriptors and Optical Properties

Analysis :

- HOMO-LUMO Gap : Electron-donating methoxy groups in the benzothiazole ring may reduce the HOMO-LUMO gap compared to pyrazine or pyridine analogs, enhancing charge transfer and chemical reactivity .

- Nonlinear Optical (NLO) Response: The extended π-system in benzothiazole derivatives could amplify hyperpolarizability, similar to compound 4l (pyrazine analog with 8583.80 Hartrees) .

- Stability : Bulky 5,6-dimethoxy groups may increase steric hindrance, improving thermodynamic stability compared to unsubstituted analogs like compound 9d .

Spectroscopic and Physicochemical Properties

NMR and Mass Spectrometry :

Solubility and LogP :

Biological Activity

5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring and has been synthesized through various chemical methods, leading to investigations into its biological properties.

Synthesis and Structural Characteristics

The synthesis of 5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves several key steps:

- Formation of the Benzothiazole Core : This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

- Methoxylation : The benzothiazole core is methoxylated to introduce methoxy groups at the 5 and 6 positions.

- Amidation : The final step involves the reaction of the methoxylated benzothiazole with thiophene-2-carboxylic acid derivatives.

The compound's molecular formula is , and it has a molecular weight of approximately 398.28 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may exert its effects through:

- Enzyme Inhibition : Similar compounds have shown significant enzyme inhibition rates, suggesting that this compound may also inhibit specific enzymes involved in metabolic pathways.

- DNA Interaction : The ability to bind to DNA could affect gene expression, potentially leading to anticancer effects.

- Receptor Modulation : Interactions with cellular receptors may modulate signal transduction pathways critical for cell proliferation and survival .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to 5-bromo-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide. For instance, similar benzothiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 7.17 ± 0.94 |

| Compound B | A549 (Lung Cancer) | 2.93 ± 0.47 |

| Doxorubicin (Reference) | MCF-7 | 4.30 ± 0.84 |

These findings suggest that the compound may possess comparable or superior anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been studied for its antimicrobial effects. Research indicates that it may exhibit activity against common pathogens such as E. coli and S. aureus, although specific IC50 values for these activities are yet to be published .

Case Studies

- Anticancer Activity Study : A recent study assessed a series of benzothiazole derivatives for their anticancer properties against breast and lung cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, suggesting that structural modifications could enhance efficacy .

- Mechanistic Insights : Another investigation focused on the mechanism of action for related compounds, revealing that they could inhibit specific signaling pathways critical for tumor growth and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.